2-Fluoro-5-phenylbenzoic acid

Vue d'ensemble

Description

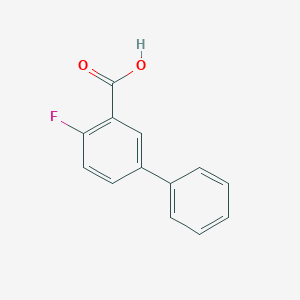

2-Fluoro-5-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a phenyl group at the fifth position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylbenzoic acid typically involves the Suzuki coupling reaction. This method includes the reaction of 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base such as cesium carbonate. The reaction is carried out in a mixture of water and N,N-dimethylformamide at 110°C under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain high-purity products .

Analyse Des Réactions Chimiques

Diazotization and Hydroxylation

The fluorine-substituted aromatic ring undergoes diazotization under specific conditions. In one protocol:

-

2-fluoro-5-nitroaniline is diazotized to form 2-fluoro-5-nitrophenol using isoamyl nitrite at 200°C, followed by chloroform extraction and steam distillation (yield: ~12% after recrystallization) .

-

Subsequent alkylation with methanol yields 2-fluoro-5-nitroanisole (m.p. 69–71°C) .

Alkylation and Dealkylation

The methoxy group in intermediates can be modified:

-

3-Alkoxy derivatives are formed via reaction with alkoxy benzenes in the Gomberg reaction (nitrobenzene as solvent) .

-

Dealkylation using hydriodic acid converts alkoxy biphenyls to hydroxy-biphenyls in a single step .

Carbonation Reactions

Direct carbonation under high-pressure CO₂ facilitates carboxylation:

-

2-Hydroxy-5-(4'-fluorophenyl)-benzoic acid is synthesized by exposing 4-(4'-fluorophenyl)-phenol to CO₂ (1,300 psi, 175°C) in the presence of potassium carbonate (crude yield: ~53%) .

Esterification and Saponification

The carboxylic acid group participates in ester formation and hydrolysis:

Reduction and Hydrogenation

The aromatic ring and side chains undergo reduction:

-

Hydrogenation of 3-allyl-2-hydroxy-5-(4'-fluorophenyl)-benzoic acid with PtO₂ (40 psi H₂, 25°C) removes the allyl group .

-

Enzymatic reduction via carboxylic acid reductase (Nocardia sp.) converts benzoic acids to aldehydes, though nitro-substituted derivatives are inactive .

Enzymatic Reactivity

The carboxylic acid group is a substrate for microbial enzymes:

-

Km for benzoate derivatives : 645 ± 75 μM (carboxylic acid reductase) .

-

Substrate tolerance : Halogenated benzoates are reduced efficiently, but nitro groups deactivate the enzyme .

Key Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-5-phenylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure enhances the biological activity and pharmacokinetic properties of drug candidates.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. A study demonstrated that these compounds could reduce edema in animal models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 50 | |

| Derivative A | Anti-cancer | 30 | |

| Derivative B | Anti-diabetic | 40 |

Materials Science

The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it suitable for developing advanced materials such as coatings and polymers.

Case Study: Polymer Development

In materials science, this compound has been utilized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are particularly valuable in aerospace and automotive applications where durability is critical.

| Material Type | Application | Properties |

|---|---|---|

| Fluorinated Polymer | Aerospace Coatings | High thermal stability |

| Fluorinated Polymer | Automotive Parts | Chemical resistance |

Chemical Biology

The compound can act as a probe in biochemical studies to investigate the interactions of fluorinated molecules with biological targets.

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes, making it a valuable tool for research into enzyme kinetics and mechanisms. For example, its interaction with fatty acid amide hydrolase (FAAH) has been explored, revealing insights into pain modulation pathways .

Agrochemicals

In agrochemical applications, this compound serves as a building block for synthesizing herbicides and fungicides.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound possess herbicidal properties against various plant species, indicating its utility in agricultural chemistry. The synthesis of these derivatives involves modifying the phenyl group to enhance herbicidal efficacy .

| Herbicide Derivative | Target Species | Efficacy |

|---|---|---|

| Derivative C | Weeds | High |

| Derivative D | Fungi | Moderate |

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-phenylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 4-Fluorobiphenyl-3-carboxylic acid

- 2-Fluoro-4-phenylbenzoic acid

- 2-Fluoro-3-phenylbenzoic acid

Comparison: 2-Fluoro-5-phenylbenzoic acid is unique due to the specific positioning of the fluorine and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological interactions .

Activité Biologique

Overview

2-Fluoro-5-phenylbenzoic acid is an organic compound characterized by its molecular formula . This compound is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a phenyl group at the 5-position. Its unique structural attributes make it a subject of interest in both synthetic organic chemistry and biological research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Synthesis : The synthesis of this compound typically employs the Suzuki coupling reaction. This involves reacting 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base like cesium carbonate, under specific conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for more effective interactions with biological targets. This can lead to modulation of enzyme activities and cellular signaling pathways .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling : It has been shown to impact pathways related to inflammation and cellular proliferation.

- Gene Expression : The compound may alter gene expression profiles, potentially affecting cell growth and differentiation .

Inhibition Studies

One notable area of investigation is the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is significant for cosmetic applications, particularly in skin whitening products. Studies have demonstrated that certain derivatives related to phenylbenzoic acids exhibit varying degrees of inhibitory activity against this enzyme .

Case Studies and Research Findings

-

Tyrosinase Inhibition : A study examined the inhibitory effects of various phenylbenzoic acid derivatives on mushroom tyrosinase. While specific data on this compound was not detailed, related compounds showed promising results with IC50 values indicating effective inhibition .

Compound IC50 (mM) 3-PBA (Phenylbenzoic Acid) 0.03 Kojic Acid 1.80 - Receptor Interactions : The compound has been explored for its potential role as a receptor antagonist, particularly concerning PAR2 receptors implicated in inflammation and cancer progression. Antagonism at these sites could provide therapeutic benefits in conditions such as ulcerative colitis and arthritis .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in pharmaceutical chemistry:

- Drug Synthesis : It serves as an intermediate in synthesizing various pharmaceutical agents, enhancing their biological activity through structural modifications .

- Therapeutic Potential : Given its interactions with key biological pathways, there is ongoing research into its use for treating inflammatory diseases and certain cancers.

Propriétés

IUPAC Name |

2-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZTEBMHMCYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471734 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146328-84-9 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.